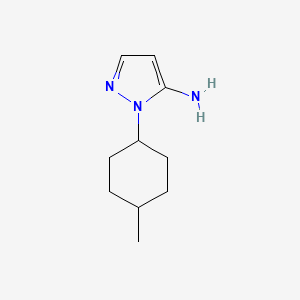
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 4-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylcyclohexylamine with a suitable pyrazole precursor. One common method is the cyclization of an appropriate hydrazine derivative with a 4-methylcyclohexanone under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclohexyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-methylcyclohexyl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring.
1-(4-methylcyclohexyl)-1H-pyrazol-4-amine: Another isomer with a different substitution position on the pyrazole ring.
Uniqueness
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylcyclohexyl group adds steric hindrance and hydrophobic character, which can affect the compound’s interactions with molecular targets and its overall properties.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h6-9H,2-5,11H2,1H3 |
InChI-Schlüssel |
ILURPSDIJNOBDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2C(=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


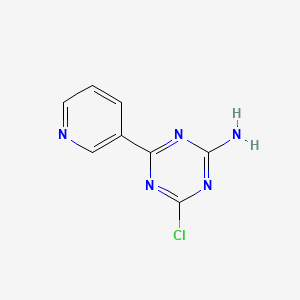
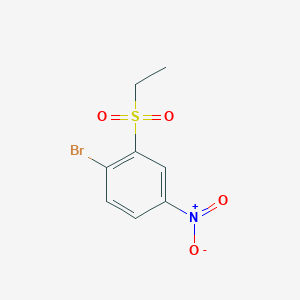
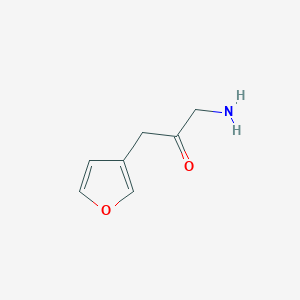
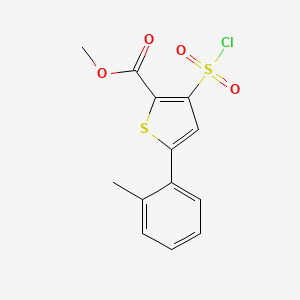
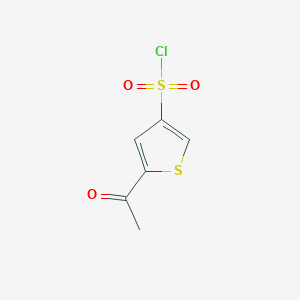
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

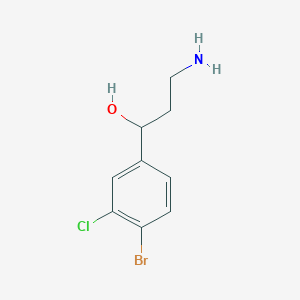
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
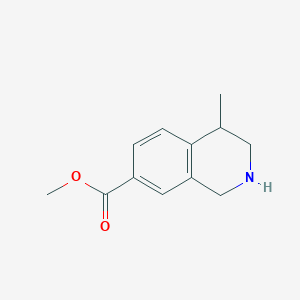
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
